
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid
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Overview
Description
3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid typically involves halogenation reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated biphenyl with a boronic acid derivative . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where biphenyl derivatives are treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Anhydrous Solvents: To prevent hydrolysis and other side reactions.
Inert Atmospheres: Such as nitrogen or argon, to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of biphenyl derivatives, including those with substitutions such as fluorine and chlorine. Compounds with biphenyl substitution at specific positions have been shown to act as potent inhibitors of DNA helicases in bacteria such as Staphylococcus aureus and Bacillus anthracis. For instance, a compound structurally similar to 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid demonstrated an IC50 value of 1.0 µM against S. aureus helicase, indicating strong inhibitory activity .
Table 1: Antibacterial Activity of Biphenyl Derivatives
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Compound A (similar structure) | 1.0 | 66 |
Compound B (1,4-biphenyl) | 1.25 | 33 |
Compound C (1,2-biphenyl) | 6.0 | 10 |
The presence of halogen substituents like chlorine and fluorine enhances the biological activity of these compounds, making them promising candidates for further development as antibacterial agents.
Agricultural Sciences
Pesticidal Applications
The synthesis of fluorinated biphenyl derivatives has been explored for their role as intermediates in the development of novel pesticides. For example, a process for preparing 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone has been patented, which utilizes this compound as a precursor . This compound is integral to creating isoxazoline-substituted pesticides known for their efficacy against various agricultural pests.
Table 2: Pesticidal Efficacy of Fluorinated Compounds
Compound Name | Target Pest | Efficacy (%) |
---|---|---|
Isoxazoline A | Aphids | 85 |
Isoxazoline B | Thrips | 90 |
Isoxazoline C | Whiteflies | 78 |
These findings indicate that derivatives of this compound may play a crucial role in enhancing crop protection strategies.
Materials Science
Organic Electronics
Fluorinated biphenyls are increasingly recognized for their applications in organic electronics due to their chemical stability and unique electronic properties. They are used in the manufacture of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. The rigidity and electron-poor nature of these compounds contribute to their effectiveness in electronic applications .
Table 3: Applications in Organic Electronics
Application | Material Type | Performance Metrics |
---|---|---|
OLEDs | Fluorinated Biphenyls | High efficiency (20%+) |
LCDs | Fluorinated Polymers | Enhanced contrast ratios |
Organic Semiconductors | Biphenyl Derivatives | Improved charge mobility |
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity to enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-fluoronitrobenzene: Another halogenated aromatic compound with similar reactivity.
2,4-Dichloro-5-fluoronitrobenzene: Shares structural similarities and undergoes similar types of reactions.
Uniqueness
3’,5’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable.
Biological Activity
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, influences its biological activity and potential therapeutic applications.
The molecular formula of this compound is C13H7Cl2FO2. Its synthesis typically involves halogenation reactions and can be achieved through methods like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of various biphenyl derivatives with distinct functional groups, enhancing its applicability in research .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen atoms can modify the compound's binding affinity to enzymes or receptors, thereby influencing various biochemical pathways. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been studied in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs), where its ability to inhibit pro-inflammatory mediators was assessed. The compound's effectiveness in reducing inflammation markers suggests potential use in treating inflammatory diseases .
Neuroprotective Properties
Similar compounds have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier and interact with neuroinflammatory pathways could position this compound as a candidate for further exploration in neuroprotection .
Case Studies
Several studies have investigated the biological effects of halogenated biphenyl derivatives:
- Study on Amyloidogenesis : In a study examining amyloid precursor protein interactions, derivatives similar to this compound showed promise in inhibiting amyloid formation, which is crucial in Alzheimer's pathology .
- Inflammatory Response : Another investigation utilized RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS) to assess the anti-inflammatory activity of biphenyl derivatives. Results indicated that certain modifications enhanced the inhibition of COX-2 and inducible NO synthase (iNOS), highlighting the potential of these compounds in inflammatory conditions .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Effects |
---|---|---|
3,5-Dichloro-4-fluoronitrobenzene | Anti-inflammatory | Inhibition of COX enzymes |
2,4-Dichloro-5-fluoronitrobenzene | Antipyretic | Reduction of fever through prostaglandin inhibition |
This compound | Anti-inflammatory, Neuroprotective | Potential for treating Alzheimer's disease |
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMYKQMYCHZARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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